[(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
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Overview
Description
[(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a naphthalene ring substituted with a methoxy group, a phenyl-tetrazole moiety, and an ethanamine chain, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:
Synthesis of 2-methoxynaphthalene: This can be achieved through the methylation of naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Formation of 1-phenyl-1H-tetrazole: This involves the cyclization of phenylhydrazine with sodium azide in the presence of an acid catalyst.
Thioether Formation: The thiol group of the tetrazole is reacted with an appropriate alkyl halide to form the thioether linkage.
Final Coupling: The intermediate compounds are then coupled using a suitable amine, such as ethanamine, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
[(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Research: Employed as a building block in the synthesis of more complex molecules for various chemical studies.
Mechanism of Action
The mechanism of action of [(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **[(2-METHOXYNAPHTHALEN-1-YL)METHYL]({2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE shares similarities with other naphthalene and tetrazole derivatives, such as:
- 2-methoxynaphthalene
- 1-phenyl-1H-tetrazole
- Thioether-linked ethanamines
Uniqueness
- The unique combination of a methoxynaphthalene moiety with a phenyl-tetrazole and thioether linkage makes this compound distinct. Its structural complexity and potential for diverse chemical reactivity set it apart from simpler analogs.
Properties
Molecular Formula |
C21H21N5OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C21H21N5OS/c1-27-20-12-11-16-7-5-6-10-18(16)19(20)15-22-13-14-28-21-23-24-25-26(21)17-8-3-2-4-9-17/h2-12,22H,13-15H2,1H3 |
InChI Key |
OOXALKUOADJBKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCSC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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